1-(2-溴苯基)-2-氟乙胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

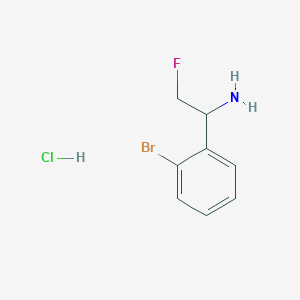

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of a bromophenyl group attached to a fluoroethanamine moiety, with the addition of a hydrochloride group to enhance its solubility and stability.

科学研究应用

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride has several applications in scientific research:

准备方法

The synthesis of 1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with 2-bromophenylamine and fluoroethanol as the primary starting materials.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which improves the compound’s solubility and stability.

化学反应分析

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form amines, depending on the reagents used.

Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out in solvents like ethanol or water at controlled temperatures.

作用机制

The mechanism of action of 1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride involves its interaction with specific molecular targets:

相似化合物的比较

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride can be compared with similar compounds to highlight its uniqueness:

生物活性

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

- Chemical Name : 1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride

- CAS Number : 2416229-67-7

- Molecular Formula : C8H9BrClF

- Molecular Weight : 237.52 g/mol

The biological activity of 1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound's structure allows it to act as a ligand for various neurotransmitter receptors, which may influence neurological pathways.

Potential Mechanisms:

- Monoamine Receptor Interaction : The compound may modulate the activity of monoamine neurotransmitters such as serotonin and dopamine, potentially affecting mood and behavior.

- Antifungal Activity : Preliminary studies suggest that similar compounds in the class of benzylamines exhibit antifungal properties by inhibiting squalene epoxidase, an enzyme critical for fungal membrane synthesis .

- Complement System Modulation : There is emerging evidence that compounds with similar structures can modulate the complement system, which plays a role in immune responses .

Antifungal Activity

A study focused on benzylamine derivatives demonstrated significant antifungal activity against Cryptococcus neoformans and dermatophytes (Trichophyton mentagrophytes and Trichophyton rubrum). The compounds exhibited low MIC50 values, indicating strong antifungal potential .

| Compound | MIC50 (µg/mL) | Target Organism |

|---|---|---|

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | 0.06 | C. neoformans |

| Para-benzyloxy substituted derivative | 0.125 | T. mentagrophytes |

Neuropharmacological Effects

Research into related compounds suggests that they can influence neurotransmitter dynamics, potentially offering therapeutic avenues for mood disorders. For example, compounds structurally similar to 1-(2-Bromophenyl)-2-fluoroethanamine have shown promise in modulating serotonin receptor activity, which could be beneficial in treating depression and anxiety disorders.

Case Studies

- Antifungal Efficacy : A series of chiral benzylamine derivatives were synthesized and tested for their antifungal properties. The study found that specific substitutions on the benzene ring significantly enhanced antifungal activity, suggesting that structural modifications can optimize efficacy against fungal pathogens .

- Neurotransmitter Modulation : In vitro studies have indicated that certain derivatives can enhance serotonin receptor binding affinity, leading to increased serotonin levels in synaptic clefts. This effect has been linked to improved mood and cognitive function in animal models .

属性

IUPAC Name |

1-(2-bromophenyl)-2-fluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZJFWYUBUASRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CF)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。